Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidine compounds are widely studied due to their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidine derivatives, while oxidation may produce pyrimidine N-oxides .
Scientific Research Applications
Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate.
Triazole-Pyrimidine Hybrids: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and ethylamino groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87848-11-1 |
---|---|
Molecular Formula |
C8H9Cl2N3O2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-3-11-6-4(7(14)15-2)5(9)12-8(10)13-6/h3H2,1-2H3,(H,11,12,13) |
InChI Key |
BIVYXEURMRRZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.